![molecular formula C11H9ClN2O2 B1395096 (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one CAS No. 1142199-83-4](/img/structure/B1395096.png)
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Overview
Description
Scientific Research Applications
Synthesis and Spectroscopic Analysis : A study describes the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, a category which includes compounds like (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-yl)-methylene]isoxazol-5(4H)-one, using a three-component reaction involving aromatic aldehydes and hydroxylamine hydrochloride. The structural and vibrational properties of these compounds were explored using density functional theory (DFT) and spectroscopic methods, indicating potential applications in materials science and molecular engineering (Kiyani et al., 2015).
Chemical Reactivity and Synthesis Pathways : Another research demonstrated a method for synthesizing β-alkylated γ-functionalized ketones via conjugate additions to arylideneisoxazol-5-ones, including derivatives like the one . This study highlights the reactivity of these compounds and their utility in creating complex molecular structures, which could be valuable in pharmaceutical and agrochemical research (Macchia et al., 2022).
Photoredox Catalysis and Larvicidal Activity : A recent study explored the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a category that includes the molecule , through organic photoredox catalysis. This process was found to be efficient and the resulting compounds exhibited larvicidal activity against Aedes aegypti, suggesting potential applications in pest control and public health (Sampaio et al., 2023).
Anticancer and Electrochemical Properties : Another study focused on the synthesis of isoxazole derivatives and evaluated their anticancer and electrochemical behavior. Some of these compounds showed notable anticancer activity against lung cancer cells, along with exhibiting significant electrochemical properties. This indicates potential applications in cancer therapy and electrochemical sensor development (Badiger et al., 2022).
Cardioactivity and Solid-State Structure : Research on related isoxazolyl compounds revealed their potential as vasodilators, with implications for developing new antihypertensive or antianginal agents. This suggests that compounds like (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-yl)-methylene]isoxazol-5(4H)-one could have cardiovascular applications (McKenna et al., 1988).
properties
IUPAC Name |
3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(13-7)5-9-10(6-12)14-16-11(9)15/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQFNASQZRRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=C2C(=NOC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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